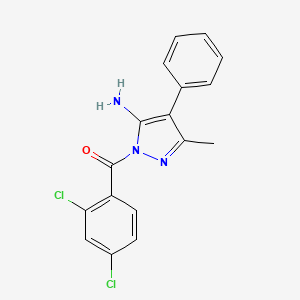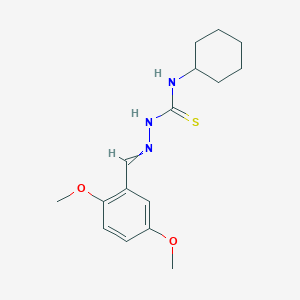
4-chloro-6-(4-morpholinyl)-N-1-naphthyl-1,3,5-triazin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- "4-chloro-6-(4-morpholinyl)-N-1-naphthyl-1,3,5-triazin-2-amine" is a triazine derivative synthesized for various applications, including potential pharmaceutical use. Triazine compounds are known for their wide range of biological and pharmaceutical activities.
Synthesis Analysis
- This compound can be synthesized by the reaction of 2,4,6-trichloro-1,3,5-triazine with suitable amines and morpholine. An example of a similar synthesis is seen in the preparation of 4-Chloro-6-morpholino-N2-(2,4,4-trimethylpentan-2-yl)-1,3,5-triazin-2-amine, where intermolecular hydrogen bonding is present in the crystal structure (Yi‐Ping Jiang et al., 2007).
Molecular Structure Analysis
- The triazine ring in these compounds is typically planar, with the morpholine ring displaying a chair conformation. The crystal structure of similar compounds reveals intermolecular N—H⋯O hydrogen bonding (Yi‐Ping Jiang et al., 2007).
Chemical Reactions and Properties
- Triazine derivatives engage in various chemical reactions, influenced by their functional groups. For instance, reactions involving double proton transfer and amino-imino tautomerization in excited states have been studied in similar compounds (Zong‐Jun Li et al., 2012).
Aplicaciones Científicas De Investigación
Antimicrobial Activities
Research into derivatives similar to 4-chloro-6-(4-morpholinyl)-N-1-naphthyl-1,3,5-triazin-2-amine has shown potential antimicrobial properties. For instance, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives, including compounds with morpholine components, demonstrating moderate to good antimicrobial activities against test microorganisms. The study highlights the synthesis process and the biological efficacy of these compounds, suggesting their potential in developing new antimicrobial agents Bektaş et al., 2010.
Antileukemic Activity
Another significant application is in the development of antileukemic drugs. Dolzhenko et al. (2021) described a fast synthesis method for diverse 4-aryl-6-cycloamino-1,3,5-triazin-2-amines under microwave irradiation. Their method produced compounds with notable antileukemic activity, showcasing the therapeutic potential of triazine derivatives in cancer treatment Dolzhenko et al., 2021.
Antibacterial Activity
Zhi Cai (2010) focused on the synthesis and antibacterial evaluation of a compound structurally similar to 4-chloro-6-(4-morpholinyl)-N-1-naphthyl-1,3,5-triazin-2-amine. The target molecule exhibited promising antibacterial activity, emphasizing the potential use of such compounds in combating bacterial infections Cai Zhi, 2010.
Catalytic Applications
Research by Xie et al. (2013) explored the palladium-catalyzed dearomatization reactions involving chloromethylnaphthalene and the cyclic amine morpholine. Their findings contribute to understanding the catalytic mechanisms of triazine derivatives, potentially enhancing their utility in synthetic organic chemistry Xie et al., 2013.
Propiedades
IUPAC Name |
4-chloro-6-morpholin-4-yl-N-naphthalen-1-yl-1,3,5-triazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c18-15-20-16(22-17(21-15)23-8-10-24-11-9-23)19-14-7-3-5-12-4-1-2-6-13(12)14/h1-7H,8-11H2,(H,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUIUWSZWBZFHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NC3=CC=CC4=CC=CC=C43)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-6-(morpholin-4-yl)-N-(naphthalen-1-yl)-1,3,5-triazin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S*,5R*)-3-(4-fluorobenzyl)-6-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5542490.png)

![1-(4-ethoxy-3-methylphenyl)-4-[4-(1H-imidazol-2-yl)-1-piperidinyl]-4-oxo-1-butanone](/img/structure/B5542501.png)
![4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-(phenoxyacetyl)piperidine](/img/structure/B5542518.png)
![4-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5542539.png)

![N-[(3-methyl-1-benzofuran-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5542553.png)
![2-benzyl-8-[(5-propyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5542564.png)
![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5542572.png)
![2-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5542577.png)
![2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N'-(4-pyridinylmethylene)acetohydrazide](/img/structure/B5542579.png)
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-4-methoxybenzenesulfonamide](/img/structure/B5542585.png)
![N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5542598.png)